molecular formula C27H36N4O3 B11062412 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11062412
M. Wt: 464.6 g/mol
InChI Key: ZCHLGGSUCJGSPV-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidine-2,5-dione core with a hexyloxyphenyl group and a piperazinyl-pyridine moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Attachment of the Hexyloxyphenyl Group: This step often involves the nucleophilic substitution of a halogenated phenyl derivative with hexanol, followed by coupling with the pyrrolidine-2,5-dione core.

    Incorporation of the Piperazinyl-Pyridine Moiety: This is usually done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pyridine derivative, followed by coupling with the intermediate formed in the previous step.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The piperazine and pyridine moieties may facilitate binding to specific sites, modulating biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-[4-(Methoxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
  • 1-[4-(Ethoxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

Comparison: Compared to its analogs, 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione may exhibit unique properties due to the longer hexyloxy chain, which can influence its solubility, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H36N4O3

Molecular Weight

464.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C27H36N4O3/c1-2-3-4-5-20-34-24-8-6-23(7-9-24)31-26(32)21-25(27(31)33)30-18-16-29(17-19-30)15-12-22-10-13-28-14-11-22/h6-11,13-14,25H,2-5,12,15-21H2,1H3

InChI Key

ZCHLGGSUCJGSPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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